molecular formula C8H9F2NO B1369895 3-Ethoxy-2,6-difluoroaniline CAS No. 651734-64-4

3-Ethoxy-2,6-difluoroaniline

Cat. No.: B1369895
CAS No.: 651734-64-4
M. Wt: 173.16 g/mol
InChI Key: GHEWYZSXEPQBOO-UHFFFAOYSA-N
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Description

3-Ethoxy-2,6-difluoroaniline is a chemical compound belonging to the class of anilines. It is characterized by the presence of ethoxy and difluoro substituents on the benzene ring. The molecular formula of this compound is C8H9F2NO, and it has a molecular weight of 173.16 g/mol . This compound has garnered significant attention due to its unique physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 3-Ethoxy-2,6-difluoroaniline typically involves the reaction of 2,6-difluoroaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group onto the benzene ring. The reaction can be represented as follows:

2,6-Difluoroaniline+Ethyl IodideK2CO3,RefluxThis compound\text{2,6-Difluoroaniline} + \text{Ethyl Iodide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2,6-Difluoroaniline+Ethyl IodideK2​CO3​,Reflux​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-Ethoxy-2,6-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy or fluoro groups can be replaced by other nucleophiles under appropriate conditions. For example, halogenation reactions can introduce additional halogen atoms onto the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Ethoxy-2,6-difluoroaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Ethoxy-2,6-difluoroaniline can be compared with other similar compounds, such as:

    2,6-Difluoroaniline: Lacks the ethoxy group, which may result in different chemical and biological properties.

    3-Ethoxy-4,6-difluoroaniline: Has a different substitution pattern, which can affect its reactivity and applications.

    3-Methoxy-2,6-difluoroaniline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties .

Properties

IUPAC Name

3-ethoxy-2,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEWYZSXEPQBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593836
Record name 3-Ethoxy-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651734-64-4
Record name 3-Ethoxy-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (3-ethoxy-2,6-difluoro-phenyl)-carbamic acid tert-butyl ester (135 g, 0.525 mol) in a mixture of dichloromethane and 10 equivalents trifluoroacetic acid (598 g, 5.25 mol) was stirred at room temperature for 1 hour and concentrated in vacuo. The pH of the residue was adjusted to pH 8 with a saturated aqueous solution of sodium bicarbonate. The organic layer was separated and the aqueous layer is extracted with ethyl acetate (3×250 mL). The organic extracts were combined, washed with a saturated aqueous solution of sodium chloride (2×), dried and concentrated in vacuo. Chromatography of the yellow residual liquid down silica gel using 25:1 hexane:ethyl acetate gave 65 g (66%) of the title compound as oil.
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135 g
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598 g
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Yield
66%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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